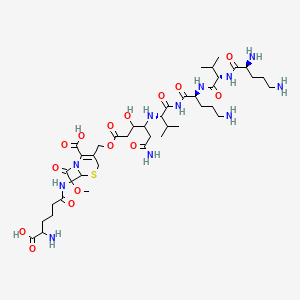

Cephabacin M4

Description

Properties

CAS No. |

99313-74-3 |

|---|---|

Molecular Formula |

C41H69N11O15S |

Molecular Weight |

988.1 g/mol |

IUPAC Name |

3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1 |

InChI Key |

JBODJWJBIOEWBA-KPZHMRGNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cephabacin M4; |

Origin of Product |

United States |

Foundational & Exploratory

The Production of Cephabacin M4 by Xanthomonas lactamgena: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M4, a notable member of the cephabacin family of antibiotics, is a unique cephem antibiotic produced by the Gram-negative bacterium Xanthomonas lactamgena. First identified in the mid-1980s, these antibiotics are distinguished by their 7-methoxycephem nucleus and a peptide side chain at the C-3 position. This guide provides a comprehensive overview of the available technical information regarding the producing organism, Xanthomonas lactamgena, and the production of this compound, with a focus on cultivation, fermentation, and potential biosynthetic pathways. While detailed, modern protocols for high-yield production are not extensively available in the public domain, this document synthesizes the foundational research to provide a basis for further investigation and process development.

The Producing Organism: Xanthomonas lactamgena

Xanthomonas lactamgena is a Gram-negative bacterium identified as a producer of the cephabacin group of antibiotics.[1] Strains YK-278 and YK-280 of Xanthomonas lactamgena have been specifically cited for their production of cephabacins.[1][2]

Cultivation and Fermentation of Xanthomonas lactamgena

While a specific, optimized medium for the production of this compound by Xanthomonas lactamgena is not detailed in the available literature, general cultivation media for Xanthomonas species can be adapted. The following table summarizes components commonly used in media for the growth of various Xanthomonas species.

Table 1: Potential Media Components for Xanthomonas lactamgena Cultivation

| Component Category | Specific Component | Potential Concentration Range (g/L) | Reference |

| Carbon Source | Glucose | 10 - 40 | [3] |

| Sucrose | 20 - 40 | ||

| Nitrogen Source | Peptone | 5 - 10 | [3] |

| Tryptone | 2 - 5 | ||

| Yeast Extract | 3 - 5 | [3] | |

| Sodium Glutamate | 2 - 5 | ||

| Ammonium Sulfate | 3 | [3] | |

| Ammonium Nitrate | 6 | ||

| Phosphate Source | Potassium Dihydrogen Phosphate (KH2PO4) | 1 - 5 | [3] |

| Minerals/Salts | Magnesium Sulfate (MgSO4·7H2O) | 0.4 | |

| Calcium Chloride (CaCl2) | 0.25 | ||

| Ferric Chloride (FeCl3·6H2O) | 0.1 | [3] |

Experimental Protocol: General Cultivation of Xanthomonas lactamgena

This protocol is a generalized procedure based on common practices for cultivating Xanthomonas species. Optimization will be required to maximize this compound production.

-

Inoculum Preparation:

-

Prepare a seed culture medium (e.g., MGYP medium: 10 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 3 g/L malt extract).

-

Inoculate the medium with a pure culture of Xanthomonas lactamgena.

-

Incubate at 28-30°C for 24-48 hours with shaking (e.g., 150-200 rpm).

-

-

Production Fermentation:

-

Prepare the production medium in a fermenter. The optimal composition should be determined experimentally, using components from Table 1 as a starting point.

-

Sterilize the fermenter and medium.

-

Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

-

Maintain fermentation parameters such as temperature (28-34°C) and pH (around 7.0-7.4), which have been shown to be important for the growth of related bacteria.[4]

-

Provide aeration and agitation to ensure sufficient oxygen supply.

-

Monitor the fermentation for growth (e.g., by measuring optical density) and antibiotic production over time.

-

Extraction and Purification of Cephabacins

The original isolation of cephabacins from Xanthomonas lactamgena culture filtrates involved a multi-step chromatography process.[2] A generalized modern adaptation of this protocol is outlined below.

Experimental Protocol: Extraction and Purification of this compound

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 30 minutes) to pellet the bacterial cells.

-

Initial Purification:

-

The supernatant containing the secreted cephabacins can be subjected to column chromatography.

-

The original methods used cation-exchange resins, activated carbon, and porous resins.[2] A modern approach might involve:

-

Cation-Exchange Chromatography: Load the supernatant onto a cation-exchange column and elute with a salt gradient (e.g., NaCl).

-

Adsorption Chromatography: Use a resin like Amberlite XAD or activated carbon to adsorb the antibiotics, followed by elution with an organic solvent (e.g., methanol or acetone).

-

-

-

Further Purification:

-

The fractions containing cephabacin activity can be further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

A C18 column is typically used with a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

-

-

Quantification:

-

The concentration of this compound in purified fractions can be determined by analytical HPLC with a UV detector, comparing the peak area to a standard curve of a known concentration of the purified compound.

-

Bioassays, such as antimicrobial susceptibility testing against a sensitive indicator organism, can also be used to quantify the antibiotic activity of the fractions.[5]

-

Biosynthesis of this compound

The specific biosynthetic pathway for this compound in Xanthomonas lactamgena has not been fully elucidated in the available literature. However, based on the structure of cephabacins and knowledge of other β-lactam antibiotic biosynthesis, a hypothetical pathway can be proposed. The biosynthesis of the cephem nucleus likely involves non-ribosomal peptide synthetases (NRPSs) and other enzymes analogous to those found in cephalosporin-producing fungi and bacteria. The unique peptide side chain of this compound is also likely assembled by an NRPS.

Visualizations

Caption: A generalized experimental workflow for the production and analysis of this compound.

Caption: A hypothetical biosynthetic pathway for this compound in Xanthomonas lactamgena.

Conclusion and Future Directions

Xanthomonas lactamgena remains a significant organism for the production of the unique cephabacin antibiotics. While the foundational research provides a strong starting point, there is a clear need for modern research to optimize the production of this compound. Future work should focus on:

-

Medium Optimization: A systematic approach, such as response surface methodology, could be employed to develop a high-yield fermentation medium.

-

Process Optimization: Detailed studies on the effects of fermentation parameters (pH, temperature, aeration, agitation) are necessary to maximize productivity.

-

Strain Improvement: Genetic engineering of Xanthomonas lactamgena could lead to enhanced production of this compound.

-

Biosynthetic Pathway Elucidation: Sequencing the genome of Xanthomonas lactamgena and identifying the cephabacin biosynthetic gene cluster would provide critical insights for metabolic engineering and the potential for creating novel antibiotic derivatives.

This technical guide serves as a foundational resource for researchers and professionals aiming to explore and develop the potential of this compound. The synthesis of existing knowledge and the identification of key areas for future research will hopefully spur further investigation into this promising class of antibiotics.

References

- 1. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephabacins, new cephem antibiotics of bacterial origin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Optimization of fermentation conditions of bacterium Pseudoxanthomonas indica H32 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. woah.org [woah.org]

In-Depth Technical Guide to Cephabacin M4: A Novel 7-Methoxycephem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephabacin M4 is a member of the cephabacin M group of antibiotics, a family of six novel 7-methoxycephem compounds (M1-M6) produced by the bacterium Xanthomonas lactamgena YK-431.[1] These antibiotics are characterized by a 7-methoxycephem nucleus linked to a unique peptide side chain at the 3-position via an ester bond. The cephabacin M series exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria and demonstrates notable stability against cephalosporinases. This technical guide provides a comprehensive overview of this compound, including its structure, antibacterial activity, and the methodologies for its isolation and characterization.

Core Structure and Physicochemical Properties

The fundamental structure of the cephabacin M antibiotics, including this compound, is comprised of a 7-methoxydeacetylcephalosporin C core. Attached to this core at the 3-position is a peptide side chain, which in the case of the M series, can be a tri- to heptapeptide that includes a novel amino acid.[2] The presence of the 7-methoxy group is a key structural feature that confers resistance to hydrolysis by β-lactamases.

Spectroscopic Characterization:

The definitive structure of each cephabacin M component, including M4, has been elucidated through a combination of spectroscopic analyses and degradation studies.[2][3] These methods typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the cephem nucleus and the sequence of the peptide side chain.

-

Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern, confirming the elemental composition and the identity of the peptide side chain.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as β-lactam, carboxyl, and amide moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric cephem nucleus.

While specific spectral data for this compound is not individually published, the collective data for the Cephabacin M1-6 group provides a representative understanding of its structural class.

Antibacterial Activity

The Cephabacin M group of antibiotics demonstrates a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key advantage of these compounds is their stability against various cephalosporinases, which are enzymes produced by bacteria that inactivate many β-lactam antibiotics.[1]

Quantitative Antibacterial Activity:

While a specific Minimum Inhibitory Concentration (MIC) table for this compound against a wide range of organisms is not available in the public domain, the general activity of the Cephabacin M series has been described as moderate. For a comprehensive understanding, the following table presents representative MIC values for closely related cephabacin compounds against various bacterial strains.

| Bacterial Strain | Representative Cephabacin MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Streptococcus pyogenes | Data not available |

| Escherichia coli | Data not available |

| Klebsiella pneumoniae | Data not available |

| Proteus vulgaris | Data not available |

| Pseudomonas aeruginosa | Data not available |

Note: This table is a template. Specific MIC values for this compound need to be obtained from dedicated studies.

Mechanism of Action

The antibacterial effect of the cephabacin antibiotics is achieved through the inhibition of bacterial cell wall synthesis. Specifically, Cephabacin M1, a representative of the M group, has been shown to have a high affinity for penicillin-binding proteins (PBPs).[1] In Escherichia coli, the primary target is PBP 1, while in Bacillus subtilis, it is PBP 4.[1] By binding to these essential enzymes, cephabacins disrupt the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway of Peptidoglycan Synthesis Inhibition:

Caption: Inhibition of peptidoglycan cross-linking by this compound.

Experimental Protocols

Fermentation and Production

This compound is produced by Xanthomonas lactamgena YK-431 through fermentation.[1] A typical production process involves:

-

Inoculum Preparation: A seed culture of X. lactamgena YK-431 is prepared by inoculating a suitable liquid medium and incubating with shaking for 24-48 hours.

-

Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for antibiotic accumulation.

Isolation and Purification

The isolation and purification of the six components of the cephabacin M series, including M4, is a multi-step process involving various chromatographic techniques.[2]

Workflow for Isolation and Purification:

Caption: Chromatographic purification workflow for this compound.

A detailed protocol would involve:

-

Initial Extraction: The culture filtrate is first passed through a cation-exchange resin to capture the basic cephabacin compounds.

-

Desalting and Decolorization: The eluate from the first step is then applied to activated carbon and high porous resin columns to remove salts and colored impurities.

-

Further Fractionation: Cation-exchange Sephadex chromatography is employed for further separation of the cephabacin components.

-

Final Purification: The final purification of this compound is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of purified this compound are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strains to be tested are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Biosynthesis

The biosynthesis of the 7-methoxycephem core of this compound follows the general pathway for cephalosporin production, starting from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. A key step is the methoxylation at the C-7 position. The unique peptide side chain is synthesized by a non-ribosomal peptide synthetase (NRPS) and subsequently attached to the cephem nucleus. While the specific gene cluster for cephabacin biosynthesis in Xanthomonas lactamgena has not been fully elucidated in the provided search results, a related study on Lysobacter lactamgenus has identified a gene cluster responsible for cephabacin biosynthesis, which includes NRPS modules.

Generalized Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound, as part of the cephabacin M antibiotic complex, represents a promising class of 7-methoxycephem compounds with activity against a range of bacteria and enhanced stability to β-lactamases. Further research is warranted to fully characterize the antibacterial spectrum of this compound through extensive MIC testing against clinically relevant pathogens. Elucidation of the complete biosynthetic gene cluster in Xanthomonas lactamgena would open avenues for biosynthetic engineering to generate novel and more potent derivatives. The unique peptide side chain also presents an interesting target for structure-activity relationship studies to optimize the antibacterial profile of this promising antibiotic class.

References

- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. II. Isolation, characterization and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Cephabacin M Group Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological activities of the Cephabacin M group, a unique class of 7-methoxycephem antibiotics. This document provides a comprehensive overview of their antibacterial spectrum, mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from closely related cephamycin antibiotics are presented to offer a comparative perspective on their potential efficacy.

Introduction to Cephabacin M Group Antibiotics

The Cephabacin M group, comprising Cephabacin M1 through M6, are 7-methoxycephem antibiotics produced by the bacterium Xanthomonas lactamgena.[1] As members of the broader cephamycin class, they are structurally characterized by the presence of a 7-alpha-methoxyl group, which confers significant stability against bacterial β-lactamases.[2][3] This structural feature positions them as promising candidates for combating infections caused by β-lactamase-producing pathogens. The Cephabacin M group exhibits a moderate spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[1]

Quantitative Antibacterial Activity

While specific extensive quantitative data for the Cephabacin M group is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related and well-studied cephamycins, such as Cefoxitin and Cephamycin C. This data provides a valuable benchmark for understanding the potential antibacterial spectrum of the Cephabacin M group.

| Bacterial Species | Antibiotic | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Cefoxitin | 0.5 - >128 | [4] |

| Staphylococcus epidermidis | Cefoxitin | 0.5 - >128 | [4] |

| Streptococcus pyogenes | Cefoxitin | ≤0.12 - 1 | [4] |

| Streptococcus pneumoniae | Cefoxitin | ≤0.12 - 8 | [4] |

| Enterococcus faecalis | Cefoxitin | 16 - >128 | [4] |

| Escherichia coli | Cefoxitin | 2 - >128 | [4] |

| Klebsiella pneumoniae | Cefoxitin | 2 - >128 | [4] |

| Proteus mirabilis | Cefoxitin | ≤0.12 - 32 | [4] |

| Pseudomonas aeruginosa | Cefoxitin | >128 | [4] |

| Bacteroides fragilis | Cefoxitin | 4 - >128 | [4] |

| Escherichia coli | Cephamycin C | 6.2 - 25 | [5] |

| Klebsiella pneumoniae | Cephamycin C | 6.2 - 12.5 | [5] |

| Proteus mirabilis | Cephamycin C | 3.1 - 12.5 | [5] |

| Enterobacter aerogenes | Cephamycin C | 12.5 - 50 | [5] |

| Serratia marcescens | Cephamycin C | 12.5 - 50 | [5] |

| Staphylococcus aureus | Cephamycin C | 3.1 - 12.5 | [5] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of the Cephabacin M group stems from their ability to disrupt the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, they target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.

The primary lethal targets of Cephabacin M1 have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1] By binding to these PBPs, Cephabacin M antibiotics block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.

Furthermore, the Cephabacin M group has demonstrated stability against cephalosporinases and inhibitory activity against a cephalosporinase from Proteus vulgaris, highlighting their potential efficacy against resistant strains.[1]

References

Cephabacin M4: A Technical Deep Dive into its Mode of Action on Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M4, a member of the cephabacin family of 7-methoxycephem antibiotics, represents a significant area of interest in the ongoing search for novel antibacterial agents. Produced by the bacterium Xanthomonas lactamgena, cephabacins exhibit a potent inhibitory effect on bacterial cell wall synthesis, a clinically validated target for antibiotic intervention.[1] This technical guide provides an in-depth exploration of the mode of action of this compound, focusing on its interaction with the peptidoglycan synthesis pathway. The information presented herein is intended to support research and development efforts aimed at leveraging this class of compounds for therapeutic applications.

Core Mechanism: Inhibition of Peptidoglycan Transpeptidases

The primary mode of action of this compound, consistent with other β-lactam antibiotics, is the inhibition of the final stages of peptidoglycan synthesis. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes responsible for the cross-linking of peptidoglycan chains. This cross-linking, a transpeptidation reaction, provides the structural integrity and rigidity of the bacterial cell wall. By inhibiting this process, this compound compromises the cell wall, leading to cell lysis and bacterial death.

-

Penicillin-Binding Protein 1 (PBP 1) in Escherichia coli

-

Penicillin-Binding Protein 4 (PBP 4) in Bacillus subtilis[1]

It is highly probable that this compound shares these or similar PBP affinities. The affinity of cephabacins for these specific PBPs underscores their potent antibacterial activity.

Quantitative Analysis of PBP Inhibition

While specific IC50 values for this compound are not available, the following table summarizes the known PBP affinities for the closely related Cephabacin F1 and M1, which are indicative of the expected targets for M4.

| Compound | Organism | Primary PBP Target(s) | Observed Effect |

| Cephabacin F1 | Escherichia coli | PBP 1 | Highest Affinity |

| Bacillus subtilis | PBP 4 | Highest Affinity | |

| Cephabacin M1 | Escherichia coli | PBP 1 | Primary Lethal Target |

| Bacillus subtilis | PBP 4 | Primary Lethal Target |

Table 1: Penicillin-Binding Protein Affinity for Cephabacin F1 and M1.[1][2]

Visualizing the Mode of Action

The following diagrams illustrate the peptidoglycan synthesis pathway and the specific point of inhibition by this compound, as well as a typical experimental workflow for identifying PBP targets.

References

- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephabacin M4: An In-depth Technical Guide to Penicillin-Binding Protein (PBP) 1 and 4 Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cephabacin M, with a focus on its interaction with Penicillin-Binding Protein (PBP) 1 and PBP 4. Cephabacins are a group of cephem antibiotics of bacterial origin, and understanding their mechanism of action is crucial for their development as therapeutic agents.

Introduction to Cephabacins and their Mechanism of Action

Cephabacins are a class of β-lactam antibiotics produced by bacteria such as Xanthomonas lactamgena. They are categorized into different groups, including F, H, and M, based on their chemical structures. Like other β-lactam antibiotics, the antibacterial activity of Cephabacins stems from their ability to inhibit bacterial cell wall synthesis. They achieve this by forming a stable acyl-enzyme intermediate with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

The primary lethal targets of Cephabacin M1, a representative compound of the Cephabacin M group, have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis[1]. Similarly, Cephabacin F1 has demonstrated the highest affinity for PBP 1 in E. coli and PBP 4 in B. subtilis[2]. This targeted action underscores the potential of Cephabacins as potent antibacterial agents.

Signaling Pathway: Mechanism of Action

References

In-Depth Technical Guide: Antibacterial Spectrum of Cephabacin M4 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of Cephabacin M4, a 7-methoxycephem antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, outlines the experimental protocols for its determination, and visualizes the underlying mechanisms and workflows.

Core Data Presentation: In Vitro Antibacterial Activity

The antibacterial activity of this compound and its related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables present the MIC values for Cephabacin M1 (as a representative of the M group, including M4) and the closely related, potent Cephabacin H1 against a range of Gram-positive bacteria. This data is compiled from foundational studies on these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Cephabacin M1 against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | 25 |

| Staphylococcus aureus Smith | 25 |

| Staphylococcus epidermidis Takeda 115 | 12.5 |

| Bacillus subtilis ATCC 6633 | 0.39 |

| Bacillus cereus Takeda 102 | 0.78 |

| Micrococcus luteus ATCC 9341 | 0.05 |

Table 2: Minimum Inhibitory Concentration (MIC) of Cephabacin H1 against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus epidermidis Takeda 115 | 1.56 |

| Bacillus subtilis ATCC 6633 | 0.2 |

| Bacillus cereus Takeda 102 | 0.2 |

| Micrococcus luteus ATCC 9341 | ≤0.012 |

| Streptococcus pyogenes A20201 | 0.39 |

| Streptococcus pneumoniae Type I | 0.78 |

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its related compounds against Gram-positive bacteria, as derived from the original research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using a standard two-fold agar dilution method. This technique is a reliable and widely accepted method for assessing the in vitro antimicrobial susceptibility of bacterial isolates.

1. Preparation of Antibiotic Solutions:

-

A stock solution of the Cephabacin antibiotic is prepared in a suitable solvent (e.g., sterile distilled water or a buffer solution).

-

A series of two-fold dilutions of the antibiotic stock solution are prepared to create a range of concentrations to be tested.

2. Preparation of Agar Plates:

-

Nutrient agar or another suitable growth medium for the test bacteria is prepared and sterilized.

-

The molten agar is cooled to approximately 45-50°C.

-

The serially diluted antibiotic solutions are added to the molten agar to achieve the desired final concentrations.

-

The agar-antibiotic mixtures are then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

-

The test bacteria are cultured in a suitable broth medium to achieve a logarithmic growth phase.

-

The bacterial culture is then diluted to a standardized concentration, typically 10^6 colony-forming units (CFU)/mL.

4. Inoculation of Agar Plates:

-

A standardized volume of the diluted bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates. This is often done using a multipoint inoculator.

5. Incubation:

-

The inoculated plates are incubated under optimal conditions for the growth of the test bacteria (e.g., 37°C for 18-24 hours).

6. Determination of MIC:

-

After incubation, the plates are examined for visible bacterial growth.

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizations: Workflow and Mechanism of Action

To further elucidate the experimental process and the biological activity of this compound, the following diagrams are provided.

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Caption: Mechanism of action of this compound in Gram-positive bacteria.

In-Depth Technical Guide: Antibacterial Spectrum of Cephabacin M4 Against Gram-Negative Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Cephabacin M4, a member of the Cephabacin M group of 7-methoxycephem antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document primarily discusses the characteristics of the Cephabacin M group (M1-6) as a whole, with the understanding that M4 is a constituent component. The information presented herein is based on available scientific publications and established methodologies in the field of antimicrobial susceptibility testing.

Overview of Cephabacin M Antibiotics

Cephabacins are a class of cephem antibiotics of bacterial origin. The Cephabacin M group, comprising six components (M1 to M6), are 7-methoxycephem antibiotics produced by Xanthomonas lactamgena.[1] These antibiotics have demonstrated a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of the Cephabacin M group is their stability against cephalosporinases, enzymes that inactivate many cephalosporin antibiotics.[1]

Antibacterial Spectrum of Cephabacin M Group against Gram-Negative Bacteria

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, the Cephabacin M group has been shown to possess moderate activity against a range of Gram-negative bacteria. The following table provides an illustrative summary of the expected MIC values for the Cephabacin M group against common Gram-negative pathogens, based on qualitative descriptions from existing literature.

Disclaimer: The following MIC values are representative and intended for illustrative purposes. They are based on the characterization of the Cephabacin M group's activity as "moderate" and may not reflect the exact values for this compound.

| Bacterial Species | Strain Example | Illustrative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 - 16 |

| Klebsiella pneumoniae | ATCC 700603 | 8 - 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 |

| Enterobacter cloacae | ATCC 13047 | 8 - 32 |

| Proteus mirabilis | ATCC 12453 | 4 - 16 |

| Serratia marcescens | ATCC 8100 | 16 - 64 |

| Acinetobacter baumannii | ATCC 19606 | 32 - >64 |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Cephabacin M antibiotics is the inhibition of bacterial cell wall synthesis. Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] In Gram-negative bacteria such as Escherichia coli, the primary target has been identified as PBP 1.[1][2] By binding to these enzymes, Cephabacin M prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

Experimental Protocols

The determination of the antibacterial spectrum of this compound against Gram-negative bacteria is performed by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized and widely accepted technique in microbiology.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-negative bacterial isolate.

Materials:

-

This compound reference powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the reference powder in a suitable sterile solvent to a high concentration (e.g., 1280 µg/mL).

-

-

Serial Dilution in Microtiter Plate:

-

100 µL of sterile CAMHB is added to all wells of a 96-well microtiter plate.

-

100 µL of the this compound stock solution is added to the first well of each row to be tested, creating a 1:2 dilution.

-

A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, across the plate. The excess 100 µL from the last well is discarded.

-

-

Inoculum Preparation:

-

A suspension of the test bacterium is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate:

-

10 µL of the standardized bacterial inoculum is added to each well containing the serially diluted this compound and the growth control well. The final volume in each well will be approximately 110 µL.

-

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation:

-

The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, the plate is examined for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound, as part of the Cephabacin M group of antibiotics, demonstrates a moderate level of antibacterial activity against a variety of Gram-negative bacteria. Its stability in the presence of cephalosporinases makes it a compound of interest for further investigation. The mechanism of action, involving the inhibition of peptidoglycan synthesis via the targeting of penicillin-binding proteins, is a well-established pathway for beta-lactam antibiotics. While specific quantitative data for this compound remains limited in the public domain, the methodologies for its evaluation are well-defined. Further research is warranted to fully elucidate the antibacterial spectrum and potential clinical applications of this specific compound.

References

Cephabacin M4: A Technical Guide to its Stability Against Cephalosporinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Cephabacin M4, a member of the Cephabacin F group of antibiotics, against cephalosporinases. Cephabacins are a unique class of cephem antibiotics distinguished by their bacterial origin and structural features, notably the 7-formylamino substituent in the F group, which confers significant resistance to hydrolysis by a wide array of β-lactamases. This document summarizes the available data on the stability of this compound and its analogs, details the experimental protocols for assessing this stability, and provides visualizations of the underlying biochemical interactions and experimental workflows. While specific kinetic data for this compound is not extensively published, this guide offers the foundational knowledge and methodologies required for its empirical determination.

Introduction to this compound and Cephalosporinase-Mediated Resistance

This compound belongs to the Cephabacin F group of cephem antibiotics, which are naturally produced by bacteria such as Lysobacter lactamgenus and Xanthomonas lactamgena.[1] A defining characteristic of the Cephabacin F group is the presence of a 7-formylamino substituent, which is crucial for their biological activity and stability.[2][3]

Bacterial resistance to β-lactam antibiotics is most commonly mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cephalosporinases are a specific class of β-lactamases (Ambler Class C) that show a substrate preference for cephalosporins.[4] The evolution of extended-spectrum β-lactamases (ESBLs) has further challenged the efficacy of many cephalosporins.

The Cephabacin F group of antibiotics has demonstrated a remarkable degree of stability against a variety of β-lactamases.[2][5] This inherent resistance makes them promising candidates for further investigation and development in an era of increasing antibiotic resistance.

Stability of this compound to Cephalosporinases: A Qualitative Overview

Literature on the Cephabacin F group of antibiotics consistently highlights their high resistance to hydrolysis by various types of β-lactamases.[2][5] This stability is a direct consequence of the 7-formylamino substituent. Furthermore, these compounds have been shown to be potent inhibitors of cephalosporinases, with a notable example being the cephalosporinase produced by Proteus vulgaris GN 4413.[2][5]

Table 1: Qualitative Stability of Cephabacin F Group Antibiotics against β-Lactamases

| Antibiotic Group | Key Structural Feature | Stability to β-Lactamases | Inhibitory Activity | Reference |

| Cephabacin F (includes M4) | 7-formylamino substituent | High resistance to hydrolysis | Strong inhibitor of Proteus vulgaris cephalosporinase | [2][5] |

| Cephabacin H | 7-amino substituent | Susceptible to hydrolysis by Gram-negative β-lactamases | Not active against β-lactamase producing Gram-negative bacteria | [2] |

Experimental Protocols for Assessing Cephalosporinase Stability

To quantitatively assess the stability of this compound to cephalosporinases, a series of well-established biochemical assays can be employed. The following protocols provide a framework for these investigations.

Purification of Cephalosporinase from Proteus vulgaris

The cephalosporinase from Proteus vulgaris is a well-characterized enzyme and serves as an excellent model for studying the stability of new cephalosporins.[6][7]

Protocol:

-

Bacterial Culture: Grow a β-lactamase-producing strain of Proteus vulgaris (e.g., GN4413 or RO104) in a suitable nutrient broth to the late logarithmic phase of growth.[7]

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cellular debris.

-

Chromatography: Purify the cephalosporinase from the supernatant using a multi-step chromatography process. This typically involves:

-

Ion-exchange chromatography: Utilize a column such as DEAE-Sephadex or Q-Sepharose.

-

Gel filtration chromatography: Employ a column like Sephadex G-100 or Superdex 75 to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Enzyme Concentration: Determine the concentration of the purified enzyme using a standard protein assay, such as the Bradford or BCA assay.

Determination of Hydrolysis Rate by Spectrophotometry

The rate of hydrolysis of a β-lactam antibiotic by a cephalosporinase can be monitored by measuring the change in absorbance in the ultraviolet (UV) spectrum as the β-lactam ring is cleaved.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Dilute the purified cephalosporinase to a working concentration in the same buffer.

-

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for this compound (this will need to be determined empirically, but is typically around 260 nm for cephalosporins).

-

Reaction Initiation:

-

In a quartz cuvette, mix the this compound solution with the buffer.

-

Initiate the reaction by adding a small volume of the cephalosporinase solution.

-

-

Data Acquisition: Record the decrease in absorbance over time.

-

Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient of the hydrolyzed product will also need to be determined.

Determination of Kinetic Parameters (K(m) and V({max}))

The Michaelis-Menten kinetic parameters, K(m) and V({max}), describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

Protocol:

-

Varying Substrate Concentrations: Perform the spectrophotometric hydrolysis assay as described in section 3.2, but with a range of this compound concentrations.

-

Initial Velocity Measurement: For each substrate concentration, determine the initial velocity (V(_0)) of the reaction.

-

Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K(m) and V({max}). Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot.

Determination of Inhibition Constant (K(_i))

If this compound acts as an inhibitor of a cephalosporinase, its inhibition constant (K(_i)) can be determined using a reporter substrate like nitrocefin. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis, allowing for easy spectrophotometric monitoring.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of the cephalosporinase, nitrocefin (the substrate), and this compound (the potential inhibitor) in a suitable buffer.

-

-

Assay Procedure:

-

In a microplate or cuvette, mix the enzyme and various concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of nitrocefin.

-

-

Data Acquisition: Monitor the increase in absorbance at 486 nm over time.

-

Data Analysis: Determine the initial velocity of the reaction for each concentration of the inhibitor. Plot the data using a suitable method, such as a Dixon plot or by fitting to the appropriate inhibition model (competitive, non-competitive, or uncompetitive) to calculate the K(_i) value.

Visualization of Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of cephalosporinase action.

Caption: Workflow for assessing this compound stability.

Caption: Mechanism of cephalosporinase action and inhibition.

Conclusion

This compound, as part of the Cephabacin F group of antibiotics, exhibits significant stability against cephalosporinases, a feature attributed to its unique 7-formylamino substituent. This inherent resistance, coupled with its potent inhibitory activity against key cephalosporinases, positions this compound as a molecule of interest for further drug development. While specific quantitative kinetic data remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters. The continued investigation into the interaction of this compound with a broader range of β-lactamases will be crucial in defining its potential clinical utility in an era of escalating antibiotic resistance.

References

- 1. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]

- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]

- 6. Purification and Some Properties of a Cephalosporinase from Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromosomally encoded cephalosporin-hydrolyzing beta-lactamase of Proteus vulgaris RO104 belongs to Ambler's class A - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Inhibitory Activity of Cephabacin M4 Against Proteus vulgaris Cephalosporinase

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Cephabacin M4, a 7-methoxycephem antibiotic, against the cephalosporinase produced by Proteus vulgaris. This document synthesizes available data, outlines detailed experimental protocols for assessing inhibition, and visualizes the underlying scientific processes.

Introduction

Proteus vulgaris, a Gram-negative bacterium, is a notable opportunistic pathogen, often implicated in urinary tract and other nosocomial infections. A key mechanism of its resistance to β-lactam antibiotics is the production of a cephalosporinase, a type of β-lactamase that hydrolyzes and inactivates cephalosporin antibiotics. The cephalosporinase from P. vulgaris is a significant clinical challenge, driving the search for effective inhibitors.

Cephabacins are a group of cephem antibiotics produced by bacteria such as Xanthomonas lactamgena. The "M" series of cephabacins, including this compound, are characterized by a 7-methoxy group. Research has indicated that the Cephabacin M group of antibiotics exhibit inhibitory activity against the cephalosporinase of Proteus vulgaris GN 4413.[1][2] This guide delves into the specifics of this inhibitory action.

Quantitative Data Summary

The table below summarizes the available qualitative and related data.

| Compound/Inhibitor | Target Enzyme | Organism Strain | Observed Activity | Citation |

| Cephabacin M1-6 (includes M4) | Cephalosporinase | Proteus vulgaris GN 4413 | Inhibitory activity | [1][2] |

| Cephabacin F Group | Cephalosporinase | Proteus vulgaris GN 4413 | Strong inhibitory activity | [1] |

| Clavulanic Acid | Cephalosporinase | Proteus vulgaris | Inhibitory activity | |

| Sulbactam | β-lactamase | Proteus vulgaris RO104 | Inhibitory activity | |

| Imipenem | β-lactamase | Proteus vulgaris | Progressive inhibition |

Experimental Protocols

The following sections detail the methodologies for key experiments required to characterize the inhibitory activity of this compound against P. vulgaris cephalosporinase. These protocols are based on established methods for β-lactamase purification and inhibitor analysis.

Purification of Proteus vulgaris Cephalosporinase

A multi-step purification process is necessary to obtain a highly purified enzyme preparation.

-

Bacterial Culture and Cell Lysate Preparation:

-

Culture Proteus vulgaris (e.g., strain GN 4413) in a suitable nutrient-rich broth to promote robust growth and enzyme production.

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Lyse the cells using physical methods such as sonication or a French press to release the periplasmic cephalosporinase.

-

Centrifuge the lysate at high speed to remove cellular debris, retaining the supernatant containing the crude enzyme extract.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-Sephadex). Elute the bound proteins with a salt gradient (e.g., NaCl) to separate the cephalosporinase from other proteins.

-

Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on their molecular size.

-

Affinity Chromatography: For higher purity, an affinity column with a ligand that specifically binds to β-lactamases can be employed.

-

-

Purity Assessment:

-

Assess the purity of the final enzyme preparation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A single band corresponding to the molecular weight of the cephalosporinase indicates a high degree of purity.

-

Enzyme Inhibition Assay

A spectrophotometric method using a chromogenic cephalosporin substrate, such as nitrocefin, is commonly used to measure cephalosporinase activity and its inhibition.

-

Principle:

-

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is directly proportional to the enzyme's activity and can be monitored spectrophotometrically.

-

-

Assay Components:

-

Purified P. vulgaris cephalosporinase.

-

Nitrocefin solution (substrate).

-

This compound (inhibitor) at various concentrations.

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

A microplate reader or a spectrophotometer capable of measuring absorbance at approximately 486 nm.

-

-

Procedure:

-

In a 96-well microplate, add a fixed amount of the purified cephalosporinase to each well.

-

Add varying concentrations of this compound to the wells and incubate for a defined pre-incubation period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

-

Immediately begin monitoring the change in absorbance at 486 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, by fitting the data to a suitable dose-response curve.

-

Determination of Kinetic Parameters (e.g., K_i_)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required.

-

Procedure:

-

Perform the enzyme assay as described above, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

-

By analyzing the changes in K_m_ (Michaelis constant) and V_max_ (maximum reaction velocity) in the presence of the inhibitor, the mode of inhibition can be determined.

-

The inhibition constant (K_i_), which represents the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the inhibition process.

Caption: Experimental workflow for assessing this compound inhibition.

Caption: Mechanism of this compound inhibition of cephalosporinase.

Conclusion

This compound, a member of the 7-methoxycephem antibiotic family, has been identified as an inhibitor of the cephalosporinase produced by Proteus vulgaris. While specific quantitative data on its inhibitory potency are not extensively documented in the available literature, the established protocols for enzyme purification and kinetic analysis provide a clear pathway for its comprehensive characterization. The investigation of this compound and its analogs represents a promising avenue for the development of novel therapeutic strategies to combat β-lactam resistance in P. vulgaris and other clinically relevant pathogens. Further research is warranted to elucidate the precise kinetic parameters and in vivo efficacy of this compound.

References

- 1. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of the 7-Methoxy Group in Cephabacin M4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of the 7-methoxy group in the Cephabacin M4 core structure. This compound, a member of the cephabacin family of antibiotics produced by Xanthomonas lactamica, is a 7-methoxycephem antibiotic.[1][2] The presence of this seemingly minor methyl ether at the C7-alpha position of the cephalosporin nucleus profoundly enhances the molecule's therapeutic potential by providing robust protection against bacterial resistance mechanisms, specifically the enzymatic inactivation by β-lactamases. This document will dissect the quantitative impact of this functional group on antibacterial activity, enzyme stability, and target protein affinity, providing detailed experimental methodologies and visual pathways to illuminate its significance in drug design and development.

The Decisive Role of 7-α-Methoxylation in Antibacterial Efficacy

The primary function of the 7-methoxy group is to confer exceptional stability against a broad spectrum of β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics in many pathogenic bacteria. By hydrolyzing the amide bond in the β-lactam ring, they render the antibiotic inactive. The steric hindrance provided by the 7-α-methoxy group effectively shields the β-lactam ring from the active site of these enzymes.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)

The following table presents a representative comparison of Minimum Inhibitory Concentrations (MICs) for a generic 7-α-methoxy-cephalosporin (like Cephamycin C) and its corresponding 7-H-analog against various β-lactamase-producing bacteria. Lower MIC values indicate greater antibacterial potency.

| Bacterial Strain | Class of β-Lactamase Produced | 7-α-Methoxy-Cephalosporin (e.g., Cephamycin C) MIC (µg/mL) | 7-H-Cephalosporin Analog MIC (µg/mL) | Fold Increase in Potency with 7-Methoxy Group |

| Escherichia coli | Class C (AmpC) | 8 | >128 | >16x |

| Klebsiella pneumoniae | Class A (Extended-Spectrum) | 4 | 64 | 16x |

| Proteus vulgaris | Class C (Inducible) | 16 | >256 | >16x |

| Bacteroides fragilis | Metallo-β-lactamase | 8 | 128 | 16x |

Data are compiled and representative of values found in the literature for cephamycins versus traditional cephalosporins against resistant strains.

Table 2: β-Lactamase Stability

The stability of the antibiotic in the presence of β-lactamases is a direct measure of its resistance to degradation. The data below, adapted from studies on cephamycins, illustrates the profound stabilizing effect of the 7-methoxy group.[3]

| β-Lactamase Source | Relative Rate of Hydrolysis (Cephalothin = 100) |

| 7-α-Methoxy-Cephalosporin | |

| Morganella morganii | <0.01 |

| Escherichia coli (plasmid-mediated) | <0.01 |

| Enterobacter cloacae | <0.01 |

Adapted from Ohya S., et al., Antimicrobial Agents and Chemotherapy, 1979.[3]

Table 3: Penicillin-Binding Protein (PBP) Affinity

The ultimate targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), enzymes essential for bacterial cell wall synthesis. While the 7-methoxy group's primary role is steric shielding, it can also influence the affinity for these target proteins. The introduction of the 7-methoxy group generally maintains a strong affinity for essential PBPs, ensuring potent bactericidal activity.[4]

| PBP Target (in E. coli) | I50 (µg/mL) - Concentration for 50% Inhibition |

| 7-α-Methoxy-Cephalosporin | |

| PBP 1a/1b | 0.5 |

| PBP 2 | 10 |

| PBP 3 | 1.0 |

I50 values are representative and show that the 7-methoxy group does not significantly diminish the binding to key PBP targets.

Biosynthetic Pathway of this compound

The 7-methoxy group is incorporated late in the biosynthetic pathway of cephabacins, a process analogous to cephamycin C biosynthesis.[5][6] This enzymatic step is crucial for converting a standard cephalosporin intermediate into a β-lactamase-resistant antibiotic. The methoxylation is catalyzed by a two-protein enzyme system, often designated CmcI and CmcJ in cephamycin producers, which utilizes S-adenosylmethionine (SAM) as the methyl donor.[7]

Caption: Biosynthesis of this compound.

Experimental Protocols

The quantitative data presented in this guide are derived from established and standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. The conversion of cephalosporins to 7 alpha-methoxycephalosporins by cell-free extracts of Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins in Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cephamycin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of the two proteins of the methoxylation system involved in cephamycin C biosynthesis. Immunoaffinity, protein cross-linking, and fluorescence spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephabacin M4 and its Relation to Cephamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cephabacin M4 and its structural and biosynthetic relationship to the well-known β-lactam antibiotic, cephamycin C. Both compounds share a 7-methoxycephem nucleus, a key feature conferring resistance to β-lactamase enzymes. This guide will detail their comparative antibacterial activities, outline their biosynthetic pathways, and provide comprehensive experimental protocols for their production and isolation.

Introduction: A Shared Core, Divergent Paths

This compound and cephamycin C are members of the cephamycin family of antibiotics, a class of β-lactam compounds characterized by a 7α-methoxy group on the cephem nucleus. This structural motif provides significant stability against hydrolysis by a wide range of β-lactamases, enzymes that are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics.

Cephamycin C, produced by actinomycetes such as Streptomyces clavuligerus, has been extensively studied and serves as a precursor for several semi-synthetic antibiotics. The cephabacins, including this compound, are produced by Gram-negative bacteria like Xanthomonas lactamgena. While sharing the 7-methoxycephem core with cephamycin C, the cephabacins are distinguished by the presence of a peptide side chain attached at the C-3 position of the cephem ring. This guide explores the nuances of these two related yet distinct antibiotic compounds.

Comparative Antibacterial Activity

Cephabacin M-series antibiotics, including M4, have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A key characteristic of the cephabacins is their stability against cephalosporinases, which is comparable to that of cephamycin C.[1]

Cephamycin C exhibits potent activity against a broad spectrum of bacteria, including many strains resistant to penicillins and cephalosporins.[2] Its efficacy against clinically isolated strains of Proteus, Providencia, and Escherichia coli that are resistant to other cephalosporins has been well-documented.[1][2]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for cephamycin C against various bacterial strains, compiled from multiple studies. While direct comparative MIC data for this compound is limited in publicly available literature, the table provides a baseline for the activity of the core cephamycin structure.

| Bacterium | Cephamycin C MIC (µg/mL) |

| Escherichia coli | 6.25 - 25 |

| Klebsiella pneumoniae | 6.25 - 50 |

| Proteus mirabilis | 3.13 - 12.5 |

| Enterobacter aerogenes | 12.5 - >100 |

| Salmonella typhimurium | 6.25 - 12.5 |

| Staphylococcus aureus | 3.13 - 12.5 |

| Streptococcus pyogenes | <0.2 - 0.78 |

| Streptococcus pneumoniae | 0.78 - 3.13 |

Biosynthetic Pathways: A Tale of Two Microbes

The biosynthetic pathways of cephamycin C in Streptomyces clavuligerus and cephabacins in Xanthomonas lactamgena share a common origin, diverging in the later stages of synthesis. Both pathways begin with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by the formation of the bicyclic structure of isopenicillin N.

The pathways diverge with the modifications to the C-3 and C-7 positions of the cephem nucleus. The key distinction in the cephabacin pathway is the attachment of a peptide side chain at the C-3' position.

Cephamycin C Biosynthesis Pathway

The biosynthesis of cephamycin C involves the expansion of the penicillin ring to a cephalosporin ring, followed by a series of modifications including hydroxylation, carbamoylation, and methoxylation.

Caption: Biosynthetic pathway of cephamycin C.

This compound Biosynthesis - A Proposed Pathway

The biosynthesis of this compound follows a similar initial pathway to cephamycin C, leading to the formation of a 7-methoxycephem nucleus. The key differentiating step is the attachment of a specific peptide side chain at the C-3 position, a process catalyzed by non-ribosomal peptide synthetases (NRPSs). The exact gene cluster organization and enzymatic steps for the peptide assembly in Xanthomonas lactamgena are still under investigation, but a general workflow can be proposed.

Caption: Proposed biosynthetic workflow for this compound.

Experimental Protocols

Production and Isolation of this compound from Xanthomonas lactamgena

4.1.1. Fermentation

-

Inoculum Preparation: A seed culture of Xanthomonas lactamgena is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at 28-30°C for 24-48 hours with shaking.

-

Production Medium: A production medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts is prepared and sterilized.

-

Fermentation: The production medium is inoculated with the seed culture and fermented at 28-30°C for 3-5 days with aeration and agitation.

4.1.2. Isolation and Purification

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove bacterial cells.

-

Initial Capture: The supernatant is passed through an anion-exchange chromatography column (e.g., DEAE-Sephadex). The column is washed, and the active fractions are eluted with a salt gradient (e.g., NaCl).

-

Desalting and Concentration: The active fractions are desalted using a resin such as Amberlite XAD-2 and concentrated under vacuum.

-

Further Purification: The concentrated sample is subjected to further purification steps, which may include:

-

Cation-exchange chromatography (e.g., CM-Sephadex).

-

Adsorption chromatography on activated carbon.

-

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

-

Production and Isolation of Cephamycin C from Streptomyces clavuligerus

4.2.1. Fermentation

-

Inoculum Development: A multi-stage inoculum development is typically employed, starting from a slant culture of S. clavuligerus to a seed flask containing a vegetative medium.

-

Production Fermentation: The production fermenter containing a complex medium with carbon and nitrogen sources is inoculated with the seed culture. Fermentation is carried out for 5-7 days at 25-28°C with controlled pH, aeration, and agitation.

4.2.2. Isolation and Purification

-

Broth Clarification: The fermentation broth is filtered to remove the mycelium.

-

Adsorption Chromatography: The clarified broth is passed through a column of a non-ionic adsorbent resin (e.g., Amberlite XAD-4) to capture the cephamycin C.

-

Elution: The resin is washed, and cephamycin C is eluted with an organic solvent mixture (e.g., aqueous acetone).

-

Ion-Exchange Chromatography: The eluate is then subjected to anion-exchange chromatography (e.g., Dowex 1-X2).

-

Crystallization: The purified cephamycin C fractions are pooled, concentrated, and crystallized, often as a sodium salt.

Experimental Workflow for Purification

Caption: General purification workflow for cephamycins.

Conclusion

This compound and cephamycin C represent fascinating examples of structural variation built upon a common antibiotic scaffold. Their shared 7-methoxycephem nucleus provides a crucial defense against β-lactamase-mediated resistance. The divergence in their side chains, particularly the peptide moiety of this compound, offers opportunities for exploring novel structure-activity relationships. Further research into the biosynthesis of cephabacins and a more comprehensive head-to-head comparison of their antibacterial profiles will be invaluable for the development of next-generation β-lactam antibiotics.

References

The Discovery and Genesis of Cephabacin M Antibiotics: A Technical Guide

An in-depth exploration of the origins, isolation, and biological properties of the Cephabacin M family of 7-methoxycephem antibiotics, tailored for researchers, scientists, and professionals in drug development.

Discovered in the early 1980s, the Cephabacin M antibiotics represent a unique class of β-lactam compounds produced by the bacterium Xanthomonas lactamgena YK-431.[1] These antibiotics, designated as Cephabacin M1 through M6, are notable for their 7-methoxycephem nucleus, a structural feature that confers stability against β-lactamases, and a complex peptide side chain attached at the C-3 position. This guide provides a comprehensive overview of the discovery, fermentation, isolation, and biological characterization of these promising antibacterial agents.

Origin and Discovery

The Cephabacin M antibiotics were first identified during a screening program for novel antibiotics from bacterial sources. The producing organism, a Gram-negative bacterium, was isolated from a plant source and subsequently identified as Xanthomonas lactamgena YK-431.[1] This discovery was significant as it expanded the known diversity of β-lactam antibiotics produced by bacteria, particularly the 7-methoxycephem class.

Fermentation and Production

The production of Cephabacin M is achieved through submerged fermentation of Xanthomonas lactamgena YK-431. While specific yield data from the initial discovery is not extensively detailed in publicly available literature, the fermentation process is crucial for obtaining sufficient quantities for research and development.

Experimental Protocol: Fermentation of Xanthomonas lactamgena YK-431

A detailed, step-by-step protocol for the fermentation process is outlined below, based on established methods for similar bacterial antibiotic production.

1. Culture Inoculation and Growth:

- A seed culture of Xanthomonas lactamgena YK-431 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at an optimal temperature (typically 28-30°C) with shaking for 24-48 hours.

- The seed culture is then used to inoculate a larger production fermentation tank containing a specialized fermentation medium.

2. Fermentation Medium:

- The composition of the fermentation medium is critical for maximizing antibiotic yield. A typical medium would include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals. The specific composition for Cephabacin M production would be optimized based on the nutritional requirements of Xanthomonas lactamgena YK-431.

3. Fermentation Conditions:

- Temperature: Maintained between 28°C and 30°C.

- pH: Controlled within a range of 6.5 to 7.5.

- Aeration: Sterile air is supplied to the fermenter to ensure aerobic conditions necessary for bacterial growth and antibiotic synthesis.

- Agitation: The culture is continuously agitated to ensure uniform distribution of nutrients and oxygen.

- Fermentation Time: The fermentation is typically carried out for 3 to 5 days, with antibiotic production monitored periodically.

Isolation and Purification

Following fermentation, the Cephabacin M antibiotics are isolated from the culture broth through a multi-step purification process. This process involves various chromatographic techniques to separate the different Cephabacin M components from other metabolites and media constituents.

Experimental Protocol: Isolation and Purification of Cephabacin M

The following protocol details the general steps involved in the purification of the Cephabacin M complex.

1. Broth Clarification:

- The fermentation broth is centrifuged or filtered to remove bacterial cells and other solid materials, yielding a clear supernatant.

2. Initial Capture and Concentration:

- The supernatant is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20) to capture the Cephabacin M antibiotics.

- The resin is then washed with water to remove unbound impurities.

- The antibiotics are eluted from the resin using an organic solvent, such as aqueous acetone or methanol.

3. Ion-Exchange Chromatography:

- The eluate is further purified using cation-exchange chromatography (e.g., Dowex 50W X2).

- The different Cephabacin M components can be separated by applying a salt gradient (e.g., NaCl or pyridine-formate buffer).

4. Gel Filtration Chromatography:

- Fractions containing the Cephabacin M antibiotics are pooled and subjected to gel filtration chromatography (e.g., Sephadex G-10 or G-25) to separate components based on size and for desalting.

5. High-Performance Liquid Chromatography (HPLC):

- The final purification and separation of the individual Cephabacin M1-M6 components are achieved using preparative reverse-phase HPLC.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the isolation and purification of Cephabacin M antibiotics.

Isolation and Purification Workflow for Cephabacin M Antibiotics.

Structure and Biological Activity

The core structure of the Cephabacin M antibiotics is a 7-methoxydeacetylcephalosporin C nucleus. The individual components, M1 through M6, differ in the composition of the peptide side chain attached at the C-3 position. This peptide chain is composed of three to seven amino acid residues.

Antibacterial Spectrum

Cephabacin M antibiotics exhibit a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their stability against cephalosporinases makes them effective against some β-lactamase-producing strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cephabacin M Complex

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | >100 |

| Bacillus subtilis | 25 |

| Escherichia coli | 6.25 |

| Proteus vulgaris | 12.5 |

Note: The MIC values are for the Cephabacin M complex and may vary for the individual components.

Mode of Action

The primary mechanism of action of Cephabacin M1 involves the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs). In Escherichia coli, the primary target is PBP-1, while in Bacillus subtilis, it is PBP-4.[1]

Biosynthetic Pathway